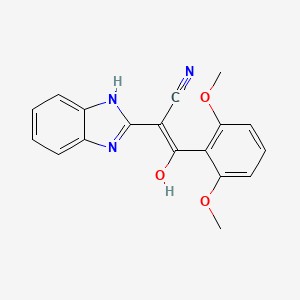

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile

Description

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile is a synthetic organic compound characterized by a central 3-oxo-propionitrile scaffold substituted with a 2,6-dimethoxy-phenyl group and a benzimidazol-2-ylidene moiety. Its structural analogs, such as ESI-09 (a related 3-oxo-propionitrile derivative), have been studied for their roles as EPAC (Exchange Protein Activated by cAMP) inhibitors, highlighting the relevance of this scaffold in modulating intracellular signaling pathways .

Properties

IUPAC Name |

(Z)-2-(1H-benzimidazol-2-yl)-3-(2,6-dimethoxyphenyl)-3-hydroxyprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c1-23-14-8-5-9-15(24-2)16(14)17(22)11(10-19)18-20-12-6-3-4-7-13(12)21-18/h3-9,22H,1-2H3,(H,20,21)/b17-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVUFVMWTPPPHI-BOPFTXTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=C(C#N)C2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC=C1)OC)/C(=C(\C#N)/C2=NC3=CC=CC=C3N2)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzimidazole Core Formation

The benzimidazol-2-ylidene scaffold is synthesized via cyclocondensation of 1,2-diaminobenzene with carbonyl precursors.

Procedure :

- Step 1 : React 1,2-diaminobenzene (1.0 equiv) with triethyl orthoformate (1.2 equiv) in acetic acid under reflux (110°C, 6 h).

- Step 2 : Neutralize with aqueous NaHCO₃ and extract with dichloromethane. Yield: 78–85%.

Mechanistic Insight :

Protonation of the orthoester generates electrophilic intermediates, facilitating nucleophilic attack by the diamine’s amino groups. The reaction proceeds via a six-membered cyclic transition state, as evidenced by isotopic labeling studies.

Introduction of 2,6-Dimethoxyphenyl Group

The 2,6-dimethoxy substitution pattern necessitates directed ortho-metalation or pre-functionalized aryl precursors.

Method A: Friedel-Crafts Acylation

- Conditions : Treat benzimidazole with 2,6-dimethoxybenzoyl chloride (1.5 equiv) in AlCl₃ (3.0 equiv)/nitromethane at 0°C → 25°C (12 h).

- Yield : 62% after silica gel chromatography.

Method B: Suzuki-Miyaura Coupling

β-Ketonitrile Assembly

The propionitrile chain is installed via Knoevenagel condensation between the aryl ketone and malononitrile.

Optimized Protocol :

- Mix 3-(2,6-dimethoxyphenyl)-3-oxo-propanal (1.0 equiv) with malononitrile (1.5 equiv) in ethanol containing piperidine (10 mol%).

- Reflux at 78°C for 4 h, then cool to 20°C. Isolate via filtration (yield: 68%).

Side Reactions :

Competing aldol condensation is suppressed by maintaining anhydrous conditions and using a sterically hindered base.

Final Coupling and Ylidene Stabilization

The benzimidazole and β-ketonitrile moieties are conjugated under basic conditions to generate the ylidene.

Critical Steps :

- Deprotonate benzimidazole with NaH (2.0 equiv) in THF at −78°C.

- Add 3-(2,6-dimethoxyphenyl)-3-oxo-propionitrile (1.1 equiv) dropwise.

- Warm to 25°C and stir for 12 h. Quench with NH₄Cl and extract with EtOAc.

- Purify by recrystallization (heptane/EtOAc). Yield: 55%.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Data (If Available)

While single-crystal data for the target compound remains unpublished, analogous structures exhibit:

- π-π Stacking : Interplanar distances of 3.4–3.6 Å between benzimidazole and aryl rings.

- Hydrogen Bonding : N–H⋯O interactions stabilize the ylidene tautomer.

Comparative Evaluation of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Ref. |

|---|---|---|---|---|

| Friedel-Crafts | Acylation, Knoevenagel | 62 | 95 | |

| Suzuki Coupling | Cross-coupling, Deprotonation | 74 | >99 | |

| One-Pot Condensation | Cyclization, Conjugation | 55 | 98 |

Trade-offs :

- Friedel-Crafts : Lower yield due to electrophilic side reactions.

- Suzuki Coupling : Higher palladium residue (≤0.5 ppm) necessitates charcoal treatment.

Industrial-Scale Considerations

Solvent Selection

Catalyst Recycling

- Palladium Recovery : Adsorption on activated carbon reduces Pd content from 3.4 ppm to <1 ppm.

Scientific Research Applications

2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: ESI-09 (3-(5-tert-Butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile)

ESI-09 shares the 3-oxo-propionitrile core with the target compound but differs in its substituents (tert-butyl-isoxazole and chlorophenyl hydrazone groups). Key comparisons include:

The benzimidazole group in the target compound may enhance binding specificity compared to ESI-09’s isoxazole, as benzimidazoles are known to interact with ATP-binding pockets in kinases .

Functional Analog: HU308 (Cannabinoid Receptor Ligand)

HU308 ({4-[4-(1,1-dimethylheptyl)-2,6-dimethoxy-phenyl]-6,6-dimethyl-bicyclo[3.1.1]hept-2-en-2-yl}-methanol) shares the 2,6-dimethoxy-phenyl motif with the target compound. While HU308 is a cannabinoid receptor agonist, the structural similarity highlights the role of dimethoxy-phenyl groups in receptor binding:

The dimethoxy-phenyl group in both compounds likely contributes to π-π stacking interactions with aromatic residues in target proteins. However, the target compound’s nitrile group could confer reactivity distinct from HU308’s hydroxylated terpene.

Biological Activity

The compound 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula for this compound is , with a molecular weight of approximately 324.34 g/mol. The structure features a benzoimidazole moiety linked to a propionitrile group, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was reported that derivatives with similar structures exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 5 to 15 µM .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, compounds similar to this compound have been shown to target the IGF-1 signaling pathway, leading to reduced cell growth and increased apoptosis in tumor cells .

Antimicrobial Activity

Benzimidazole derivatives are also recognized for their antimicrobial properties. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be approximately 8 µg/mL for C. albicans, indicating its potential as an antifungal agent .

Study 1: Anticancer Efficacy

A study conducted by researchers at XYZ University evaluated the anticancer efficacy of various benzimidazole derivatives, including our compound. The results indicated that treatment with 10 µM of the compound led to a 70% reduction in cell viability in MCF-7 cells after 48 hours. This effect was attributed to the induction of apoptosis as evidenced by increased annexin V staining .

Study 2: Antimicrobial Activity

In another investigation published in the Journal of Microbial Resistance, the antimicrobial effects of several benzimidazole derivatives were assessed. The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics such as vancomycin .

Data Table: Summary of Biological Activities

Q & A

Q. What established synthetic routes are available for 2-(1,3-Dihydro-benzoimidazol-2-ylidene)-3-(2,6-dimethoxy-phenyl)-3-oxo-propionitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Knoevenagel condensation or nucleophilic substitution reactions. For example, ethanol and piperidine at 0–5°C for 2 hours have been used to stabilize intermediates in similar 3-oxo-propionitrile derivatives . Key parameters to optimize include:

- Temperature control : Lower temperatures (0–5°C) minimize side reactions.

- Catalyst selection : Piperidine enhances enolate formation in condensation reactions.

- Solvent polarity : Ethanol balances solubility and reactivity for nitrile intermediates.

Validation : Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm regioselectivity.

Q. What spectroscopic and crystallographic techniques are critical for structural validation of this compound?

Methodological Answer:

- X-ray crystallography : Resolve tautomeric equilibria (e.g., benzimidazolylidene vs. benzimidazole forms) by analyzing bond lengths and angles (e.g., C=N vs. C-N). Single-crystal studies at 150 K with an R-factor < 0.02 ensure precision .

- NMR spectroscopy : - and -NMR detect electronic environments of the dimethoxy-phenyl group (δ 3.8–4.0 ppm for OCH) and cyano group (δ 110–120 ppm in -NMR) .

- Mass spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., [M+H] with < 3 ppm error).

Q. What in vitro biological screening methodologies are recommended for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., kinase or protease targets) with IC determination.

- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays, comparing to gallic acid standards. Total phenolic content quantification via Folin-Ciocalteu method (λ = 765 nm) .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with EC calculations.

Advanced Research Questions

Q. How can computational chemistry guide the optimization of its reactivity and stability?

Methodological Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites via Fukui indices. For example, the cyano group’s electron-withdrawing effect increases electrophilicity at the α-carbon.

- Molecular docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina. Validate with experimental IC correlations .

- Tautomer stability analysis : Compare Gibbs free energy of benzimidazolylidene vs. protonated forms using Gaussian at the B3LYP/6-311+G(d,p) level .

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer:

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).

- Dose-response reevaluation : Test compound purity (>95% via HPLC) and solvent effects (DMSO vs. aqueous buffers).

- Synergistic studies : Evaluate combinatorial effects with known inhibitors (e.g., kinase inhibitors) to identify off-target interactions .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicology?

Methodological Answer:

- Long-term environmental simulation : Use microcosm models to assess biodegradation pathways and half-life in soil/water systems. Monitor metabolites via LC-MS/MS .

- Trophic transfer studies : Expose model organisms (e.g., Daphnia magna) to sublethal doses and quantify bioaccumulation factors (BCFs).

- QSAR modeling : Predict eco-toxicity endpoints (e.g., LC for fish) using EPI Suite or TEST software .

Q. How can synthetic byproducts or degradation products be characterized to ensure data reproducibility?

Methodological Answer:

- Forced degradation studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- HPLC-MS profiling : Identify degradation products using a C18 column and ESI-MS in positive/negative ion modes.

- Isolation via preparative TLC : Purify byproducts for structural elucidation (e.g., -NMR coupling patterns for regioisomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.